molecular formula C11H15NO5 B1380639 Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid CAS No. 1063629-97-9

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid

Cat. No.: B1380639
CAS No.: 1063629-97-9
M. Wt: 241.24 g/mol
InChI Key: FLCZGQXSRHIBEG-UHFFFAOYSA-N
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Description

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid is a chemical compound that features a benzodioxane moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The benzodioxane structure is known for its presence in several bioactive molecules, making this compound a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid typically involves the formation of the benzodioxane ring followed by the introduction of the acetic acid moiety. One common method involves the use of 1,4-benzodioxane-2-carboxylic acid methyl ester as a starting material. This ester can be subjected to various catalytic conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using engineered enzymes such as Candida antarctica lipase B. This method allows for the efficient production of chiral benzodioxane motifs, which are crucial for the compound’s bioactivity .

Chemical Reactions Analysis

Types of Reactions

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological pathways and enzyme activities.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Prosympal
  • Dibozane
  • Piperoxan
  • Doxazosin

Uniqueness

Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid is unique due to its specific benzodioxane structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, bioavailability, and specificity for certain targets .

Properties

IUPAC Name

azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5.H3N/c12-11(13)7-14-5-8-6-15-9-3-1-2-4-10(9)16-8;/h1-4,8H,5-7H2,(H,12,13);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCZGQXSRHIBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)COCC(=O)O.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
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Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
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Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
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Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid
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Azane;2-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)acetic acid

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